(1-Ethyl-3-oxo-2-piperazinyl)acetic acid is a synthetic organic compound characterized by its piperazine ring structure. It possesses the molecular formula and is recognized for its potential biological activities and applications in medicinal chemistry. The compound features a keto group at the 3-position of the piperazine ring and an acetic acid moiety, which contributes to its chemical reactivity and biological interactions .
This compound is classified as a derivative of piperazine, a well-known heterocyclic compound. It is synthesized through various organic reactions, typically involving acetic acid derivatives and piperazine-based precursors. The compound has garnered interest in both academic research and pharmaceutical development due to its structural properties and potential therapeutic applications .
The synthesis of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid can be achieved through several methods, with one common approach involving the reaction of ethyl acetoacetate with piperazine. The general synthetic route includes the following steps:
(1-Ethyl-3-oxo-2-piperazinyl)acetic acid has a distinct molecular structure characterized by:
The molecular weight of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid is approximately 186.21 g/mol, and it has a CAS number of 1048007-96-0 .
(1-Ethyl-3-oxo-2-piperazinyl)acetic acid can participate in various chemical reactions, including:
These reactions expand the utility of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid in synthetic organic chemistry, enabling the development of more complex molecules.
The mechanism of action for (1-Ethyl-3-oxo-2-piperazinyl)acetic acid primarily revolves around its interactions with biological targets. The keto group can engage in hydrogen bonding and dipole interactions with biomolecules, potentially influencing enzyme activity or receptor binding.
In biological systems, compounds with piperazine structures often exhibit diverse pharmacological effects, including antimicrobial, anticancer, and central nervous system activity. Research indicates that derivatives of piperazine can modulate neurotransmitter systems or inhibit specific enzymes involved in metabolic pathways .
(1-Ethyl-3-oxo-2-piperazinyl)acetic acid is generally presented as a white crystalline solid. Its melting point and boiling point are not extensively documented but are expected to be consistent with similar piperazine derivatives.
The compound exhibits characteristics typical of carboxylic acids and amides:
Relevant data includes:
(1-Ethyl-3-oxo-2-piperazinyl)acetic acid has several applications in scientific research:
Piperazine (hexahydropyrazine) is a six-membered heterocyclic ring featuring two nitrogen atoms at positions 1 and 4. This scaffold ranks as the third most prevalent nitrogen heterocycle in FDA-approved drugs, trailing only piperidine and pyridine [1] [6]. Its significance stems from distinctive physicochemical properties:
Table 1: FDA-Approved Drugs Containing Piperazine Scaffold
Drug Name | Therapeutic Category | Key Structural Feature |
---|---|---|
Imatinib (Gleevec) | Anticancer (BCR-ABL inhibitor) | N-methylpiperazine side chain |
Sildenafil (Viagra) | Erectile Dysfunction | N-ethylpiperazine sulfonamide |
Buspirone | Anxiolytic | N-arylpiperazine moiety |
Ranolazine | Anti-anginal | N,N-disubstituted piperazine core |
These attributes make piperazine a privileged structure – a term denoting molecular frameworks with high propensity for broad bioactivity. Piperazine’s ability to serve as a linker, spacer, or pharmacophore component explains its presence in >30 blockbuster drugs targeting CNS disorders, cancer, and infectious diseases [1] [7].
Substituents on piperazine dramatically influence pharmacological profiles through:
Table 2: Impact of Piperazine Substitutions on Key Properties
Substitution Pattern | Biological Effect | Physicochemical Change |
---|---|---|
N1-Acylation (e.g., -COCH₃) | Reduced CYP450 inhibition | Increased polarity, lower log P |
C2/C3 Functionalization | Enhanced target specificity | Restricted ring conformation |
N4-Aryl (e.g., 2-pyrimidinyl) | Improved serotonin receptor affinity | Extended π-system for receptor stacking |
Acetic Acid at C2 (e.g., target compound) | Metal chelation capacity | High solubility, zwitterionic form |
A critical limitation is that >80% of piperazine drugs feature substitutions only at nitrogen atoms due to synthetic challenges in C–H functionalization [6]. Recent advances in photoredox C–H arylation and SnAP (stannyl amine protocol) chemistry aim to diversify C2/C3-modified piperazines [6].
Piperazine’s medicinal journey began in the 1950s as an anthelmintic (inducing flaccid paralysis in worms via GABA receptor modulation) [1] [4]. The 1970s–1990s saw diversification into psychotropics (e.g., trazodone) and antivirals. The integration of acetic acid motifs emerged as a strategy to:
Table 3: Evolution of Key Piperazine Acetic Acid Derivatives
Era | Representative Compound | Therapeutic Application | Innovation |
---|---|---|---|
1980s | Pipofezine (Azafen) | Antidepressant | First antidepressant with piperazine acetic acid core |
1990s | 7-[3-(4-Phenylpiperazin-1-yl)propoxy]coumarin | Serotonin/dopamine receptor ligand | Coumarin-piperazine hybrid for CNS modulation |
2000s | (1-Ethyl-3-oxo-2-piperazinyl)acetic acid | Intermediate for kinase inhibitors | C2-acetic acid + N1-ethyl-3-oxo modification |
The target compound, (1-Ethyl-3-oxo-2-piperazinyl)acetic acid, exemplifies advanced structural refinement:
This evolution underscores piperazine’s versatility – from a simple anthelmintic scaffold to a sophisticated component of precision therapeutics [1] [3] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: